Hexadecyl-CoA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

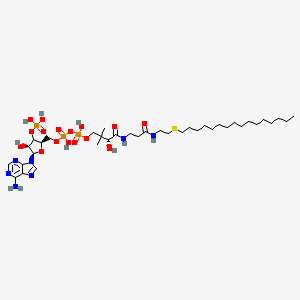

Structure

2D Structure

Properties

Molecular Formula |

C37H68N7O16P3S |

|---|---|

Molecular Weight |

992.0 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-hexadecylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C37H68N7O16P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-64-22-20-39-28(45)18-19-40-35(48)32(47)37(2,3)24-57-63(54,55)60-62(52,53)56-23-27-31(59-61(49,50)51)30(46)36(58-27)44-26-43-29-33(38)41-25-42-34(29)44/h25-27,30-32,36,46-47H,4-24H2,1-3H3,(H,39,45)(H,40,48)(H,52,53)(H,54,55)(H2,38,41,42)(H2,49,50,51)/t27-,30+,31?,32+,36-/m1/s1 |

InChI Key |

HCCBNDDJPKNSLM-LYFDSLAVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Hexadecyl-CoA in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Hexadecyl-CoA, also known as palmitoyl-CoA, stands as a pivotal molecule at the crossroads of cellular metabolism. As the activated form of the 16-carbon saturated fatty acid, palmitic acid, its functions extend far beyond a simple intermediate, influencing energy homeostasis, biosynthetic pathways, and cellular signaling cascades. This technical guide provides an in-depth exploration of the primary functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways and workflows.

A Central Hub in Energy Metabolism: Beta-Oxidation

The primary catabolic fate of this compound is mitochondrial beta-oxidation, a cyclical process that systematically shortens the fatty acyl chain to generate energy. Each cycle of beta-oxidation yields one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[1] The acetyl-CoA produced can then enter the citric acid cycle for further oxidation and ATP production.[1]

The entry of long-chain fatty acyl-CoAs like this compound into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle.[2][3]

Key Regulatory Enzymes in this compound Beta-Oxidation:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of this compound to hexadecanoylcarnitine, the rate-limiting step in long-chain fatty acid oxidation.[4] CPT1 is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis, thereby preventing futile cycling between fatty acid synthesis and breakdown.

-

Acyl-CoA Dehydrogenases (ACADs): These flavoproteins catalyze the first step of each beta-oxidation cycle, introducing a double bond between the α and β carbons of the acyl-CoA chain. There are different ACADs with varying substrate specificities for short-, medium-, long-, and very-long-chain acyl-CoAs.

Quantitative Insights into Beta-Oxidation:

The intricate balance of enzymes and substrates in beta-oxidation is reflected in their kinetic properties and the concentrations of intermediates.

| Parameter | Value | Enzyme/Condition | Source |

| Km for Palmitoyl-CoA | 17 µM | Mitochondrial-matrix palmitoyl-CoA hydrolase | |

| Km for Palmitoyl-CoA | 47 µM | Microsomal palmitoyl-CoA hydrolase | |

| Inhibition of CPT | Virtually complete at 10 µM | Malonyl-CoA on membrane-bound CPT |

Table 1: Kinetic Parameters and Inhibition Constants Related to this compound Metabolism.

The intermediates of beta-oxidation can be quantitatively analyzed to understand the flux through the pathway under different physiological conditions. For instance, studies using [U-¹⁴C]hexadecanoate have allowed for the measurement of the full range of saturated intermediates down to acetyl-CoA.

Experimental Protocol: In Vitro Beta-Oxidation Assay

A common method to measure the rate of beta-oxidation involves monitoring the reduction of NAD⁺ to NADH spectrophotometrically.

Materials:

-

Isolated mitochondria

-

Reaction buffer (e.g., containing Tris-HCl, MgCl₂, KCl, and EDTA)

-

This compound (substrate)

-

L-Carnitine

-

Coenzyme A (CoA)

-

NAD⁺

-

ATP

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.

-

Prepare a reaction mixture containing the reaction buffer, L-carnitine, CoA, NAD⁺, and ATP.

-

Add the isolated mitochondria to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding this compound.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

The rate of beta-oxidation can be calculated from the rate of NADH production using the molar extinction coefficient of NADH.

The Building Block for Complex Lipids: Anabolic Roles

This compound is not only a substrate for energy production but also a fundamental building block for the synthesis of a diverse array of complex lipids, including other fatty acids and sphingolipids.

Fatty Acid Elongation and Desaturation

In the cytosol, this compound can be elongated by the addition of two-carbon units from malonyl-CoA to produce longer-chain saturated fatty acids. It can also be desaturated by stearoyl-CoA desaturase to introduce a double bond, forming palmitoleoyl-CoA.

Sphingolipid Biosynthesis

This compound is a key precursor in the de novo synthesis of sphingolipids. The pathway begins with the condensation of this compound and serine, a reaction catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine. This is the committed step in sphingolipid biosynthesis. Subsequent reactions lead to the formation of ceramide, the backbone of all complex sphingolipids.

Quantitative Data on Anabolic Pathways:

The substrate specificity of enzymes in these pathways highlights the central role of this compound.

| Enzyme | Substrate | Km | Source |

| Ceramide Synthase 4 (CerS4) | Sphinganine (with C18:0-CoA) | ~2 µM | |

| Ceramide Synthase 4 (CerS4) | Sphinganine (with C20:0-CoA) | ~2 µM |

Table 2: Substrate Affinity of Ceramide Synthase 4.

Experimental Protocol: Ceramide Synthase Assay

The activity of ceramide synthases can be measured using fluorescently labeled substrates.

Materials:

-

Cell or tissue homogenates

-

Reaction buffer (e.g., containing HEPES, MgCl₂, and DTT)

-

This compound (or other fatty acyl-CoA)

-

NBD-sphinganine (fluorescent substrate)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Fluorescence imaging system

Procedure:

-

Prepare homogenates from cells or tissues expressing the ceramide synthase of interest.

-

Set up a reaction mixture containing the reaction buffer and homogenate.

-

Initiate the reaction by adding this compound and NBD-sphinganine.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Extract the lipids and spot them on a TLC plate.

-

Develop the TLC plate to separate the fluorescent product (NBD-ceramide) from the unreacted substrate.

-

Visualize and quantify the fluorescent spots using a fluorescence imaging system.

A Post-Translational Modifier: Protein Acylation

This compound serves as the donor for protein S-palmitoylation, a reversible post-translational modification where a palmitate group is attached to a cysteine residue via a thioester linkage. This modification increases the hydrophobicity of the protein, influencing its membrane association, subcellular localization, stability, and interaction with other proteins.

Experimental Protocol: Acyl-Biotinyl Exchange (ABE) for Detecting Palmitoylation

The ABE assay is a widely used method to detect and enrich palmitoylated proteins.

Materials:

-

Cell lysate

-

Blocking buffer (containing a sulfhydryl-blocking agent like N-ethylmaleimide)

-

Hydroxylamine solution (to cleave the thioester bond)

-

Biotin-HPDP (to label the newly exposed sulfhydryl groups)

-

Streptavidin-agarose beads (for enrichment)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells and block all free sulfhydryl groups with N-ethylmaleimide.

-

Treat the lysate with hydroxylamine to specifically cleave the palmitoyl-thioester bonds, exposing the previously palmitoylated cysteine residues.

-

Label the newly freed sulfhydryl groups with a biotinylated reagent such as Biotin-HPDP.

-

Enrich the biotin-labeled (i.e., formerly palmitoylated) proteins using streptavidin-agarose beads.

-

Elute the enriched proteins and analyze them by SDS-PAGE and Western blotting with an antibody against the protein of interest, or by mass spectrometry for proteome-wide analysis.

A Signaling Molecule in Metabolic Regulation

Beyond its roles as a substrate and modifier, this compound functions as a critical signaling molecule, reflecting the cell's fatty acid status and influencing key metabolic pathways. The intracellular concentration of unbound long-chain acyl-CoA esters is tightly controlled and is thought to be in the low nanomolar range under normal physiological conditions.

Elevated levels of this compound can allosterically regulate the activity of several enzymes. For example, it can inhibit acetyl-CoA carboxylase, the enzyme that produces malonyl-CoA, thereby providing a feedback mechanism to control fatty acid synthesis.

Intracellular Concentrations of this compound:

The concentration of this compound can vary significantly between different cell types and metabolic states.

| Cell Line | Total Palmitoyl-CoA (pmol/10⁶ cells) | Source |

| RAW264.7 | ~1.2 | |

| MCF7 | ~8.0 |

Table 3: Total Intracellular Palmitoyl-CoA Concentrations in Different Cell Lines.

Conclusion

This compound is a remarkably versatile molecule that plays a central and multifaceted role in cellular metabolism. Its functions as a primary fuel for beta-oxidation, a key building block for complex lipids, a modulator of protein function through palmitoylation, and a signaling molecule underscore its importance in maintaining cellular homeostasis. A thorough understanding of the metabolic pathways involving this compound, supported by quantitative data and robust experimental methodologies, is crucial for researchers and professionals in the fields of metabolic diseases, oncology, and drug development. The intricate regulation of its synthesis, degradation, and utilization presents numerous potential targets for therapeutic intervention.

References

The Central Role of Hexadecyl-CoA in Mammalian Fatty Acid Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl-CoA, the coenzyme A derivative of palmitic acid, stands as a pivotal substrate in the biosynthesis of long and very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth exploration of the role of this compound in the microsomal fatty acid elongation pathway, a critical process for generating the diverse array of fatty acids required for cellular structure and function. We will delve into the enzymatic machinery, reaction mechanisms, and regulatory controls governing the elongation of this compound. Furthermore, this guide furnishes detailed experimental protocols for assessing fatty acid elongation and presents key quantitative data to facilitate comparative analysis. Visual diagrams of the core pathways and experimental workflows are provided to enhance understanding of these complex biological processes.

Introduction to Fatty Acid Elongation

Fatty acid elongation is an essential metabolic process that systematically adds two-carbon units to an existing fatty acyl-CoA chain.[1][2][3] This process is crucial for producing fatty acids longer than the 16-carbon palmitate synthesized by the de novo pathway.[4] These elongated fatty acids are integral components of cellular membranes, serve as precursors for signaling molecules, and are involved in various physiological and pathological processes.[5] In mammals, the primary site of fatty acid elongation is the endoplasmic reticulum (microsomal pathway), with a distinct system also present in the mitochondria. This guide will focus on the major microsomal pathway where this compound serves as a key substrate.

The microsomal fatty acid elongation system comprises a cycle of four enzymatic reactions that sequentially add two carbons from malonyl-CoA to an acyl-CoA primer, such as this compound. The four core reactions are:

-

Condensation: A 3-ketoacyl-CoA synthase (elongase) catalyzes the condensation of the acyl-CoA with malonyl-CoA.

-

Reduction: A 3-ketoacyl-CoA reductase reduces the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water to form a trans-2,3-enoyl-CoA.

-

Reduction: An enoyl-CoA reductase reduces the double bond to yield an acyl-CoA that is two carbons longer than the original substrate.

The Role of this compound as a Substrate

This compound (Palmitoyl-CoA) is the primary product of de novo fatty acid synthesis and serves as the initial and most common substrate for the fatty acid elongation machinery. The elongation of this compound is the first step towards the synthesis of stearic acid (C18:0), oleic acid (C18:1), and other longer saturated and monounsaturated fatty acids. The enzymes responsible for the initial condensation step, the elongases (ELOVLs), exhibit substrate specificity, with certain ELOVLs preferentially utilizing this compound.

Key Enzymes Utilizing this compound

The rate-limiting step in fatty acid elongation is the initial condensation reaction catalyzed by the ELOVL family of enzymes. Several ELOVL isoforms have been identified, each with distinct substrate specificities and tissue distribution. ELOVL6, in particular, is recognized for its high affinity for C16 saturated and monounsaturated fatty acyl-CoAs, making it a key enzyme in the elongation of this compound to stearoyl-CoA.

Quantitative Data on Fatty Acid Elongation

The following table summarizes key quantitative parameters related to the enzymatic reactions involved in fatty acid elongation, with a focus on this compound as a substrate. Note: Specific kinetic values can vary depending on the experimental conditions, enzyme source, and specific ELOVL isoform.

| Parameter | Value | Enzyme/System | Substrate | Source |

| Optimal Malonyl-CoA Concentration | 25 µM | Rat Brain Microsomes | Palmitoyl-CoA | |

| Optimal Palmitoyl-CoA Concentration | 8.0 µM | Rat Brain Microsomes | Malonyl-CoA | |

| Cofactor Preference | NADPH > NADH | Rat Brain Microsomes | Palmitoyl-CoA |

Experimental Protocols

Measurement of Fatty Acid Elongase Activity in Microsomes

This protocol describes a common method for assaying fatty acid elongation activity in microsomal preparations using a radiolabeled precursor.

Materials:

-

Microsomal protein fraction

-

Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound (or other fatty acyl-CoA substrate)

-

[2-¹⁴C]Malonyl-CoA

-

NADPH

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Stopping Solution (e.g., 5 M KOH in 10% methanol)

-

Acidification Solution (e.g., 5 M HCl)

-

Organic Solvent (e.g., Hexane)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microfuge tube, prepare the reaction mixture containing the reaction buffer, a defined amount of microsomal protein (e.g., 50-100 µg), BSA, NADPH, and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding [2-¹⁴C]Malonyl-CoA to the mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes). The incubation time should be within the linear range of the assay.

-

Termination and Saponification: Stop the reaction by adding the stopping solution. This also initiates the saponification of the fatty acyl-CoAs to free fatty acids. Incubate at 65°C for 1 hour.

-

Acidification: Acidify the reaction mixture to protonate the free fatty acids.

-

Extraction: Extract the radiolabeled fatty acids into an organic solvent by vigorous vortexing followed by centrifugation to separate the phases.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of elongation based on the incorporation of ¹⁴C from malonyl-CoA into the fatty acid products.

Analysis of Fatty Acid Elongation Products by HPLC

The products of the elongation reaction can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

-

Following the extraction of fatty acids as described above, the organic solvent is evaporated.

-

The fatty acid residue is redissolved in a suitable mobile phase.

-

The sample is injected into an RP-HPLC system equipped with a C18 column.

-

Fatty acids are separated based on their chain length and degree of unsaturation.

-

Detection can be achieved using a UV detector or, for radiolabeled fatty acids, an in-line scintillation counter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core fatty acid elongation pathway and a typical experimental workflow for its analysis.

Microsomal Fatty Acid Elongation Pathway

Caption: Microsomal elongation of this compound to Stearoyl-CoA.

Experimental Workflow for Fatty Acid Elongase Assay

References

- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Fatty Acid Activation: Discovery and Initial Characterization of Hexadecyl-CoA

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of long-chain fatty acids to their coenzyme A (CoA) thioesters is a pivotal step in lipid metabolism, unlocking their potential for energy production through β-oxidation and their incorporation into complex lipids. Hexadecyl-CoA, the activated form of the 16-carbon saturated fatty acid, palmitic acid, stands as a central molecule in these pathways. This technical guide delves into the historical discovery and initial characterization of this key metabolic intermediate, providing a detailed account of the seminal research that laid the groundwork for our current understanding. For the purpose of this guide, the initial characterization of Palmitoyl-CoA is considered synonymous with this compound, as palmitic acid is the common name for hexadecanoic acid.

The Pivotal Discovery: Enzymatic Synthesis of Long-Chain Acyl-CoA

The mid-20th century was a period of intense research into the intricacies of cellular metabolism. A landmark contribution to the field of fatty acid metabolism came in 1953 from the laboratory of Arthur Kornberg. In their paper, "Enzymatic synthesis of the coenzyme A derivatives of long chain fatty acids," Kornberg and W. E. Pricer Jr. described the first enzymatic synthesis of long-chain acyl-CoAs, including Palmitoyl-CoA.[1] This work provided the first direct evidence for the activation of long-chain fatty acids and identified the enzyme responsible, which they termed long-chain fatty acid activating enzyme, now more commonly known as long-chain acyl-CoA synthetase.

Key Researchers and Institutions

The discovery and initial characterization of long-chain acyl-CoA esters were driven by the pioneering work of several key figures in biochemistry:

-

Arthur Kornberg and William E. Pricer Jr.: Their 1953 publication from the Washington University School of Medicine in St. Louis detailed the enzymatic synthesis of Palmitoyl-CoA, providing the first concrete evidence of fatty acid activation.[1]

-

Feodor Lynen: A Nobel laureate, his extensive work on fatty acid metabolism, including the elucidation of the fatty acid oxidation spiral, provided the broader context for the significance of acyl-CoA derivatives. His research at the Max Planck Institute for Cell Chemistry in Munich was instrumental in defining the central role of Coenzyme A.[2]

-

Salih J. Wakil and Henry R. Mahler: Their studies on the fatty acid oxidizing system in animal tissues, published around the same period, further clarified the roles of various enzymes in the β-oxidation pathway, for which acyl-CoAs are the substrates.[3][4]

Initial Characterization: Biochemical and Physicochemical Properties

The initial characterization of this compound (as Palmitoyl-CoA) focused on establishing its chemical identity and enzymatic formation. While detailed physicochemical data from the 1950s is limited compared to modern standards, the foundational work provided key insights.

Table 1: Physicochemical Properties of this compound (Palmitoyl-CoA)

| Property | Value | Reference |

| Molecular Formula | C37H66N7O17P3S | |

| Molecular Weight | 1005.95 g/mol | |

| Synonyms | Palmitoyl-Coenzyme A, Palmityl-CoA |

Experimental Protocols of the Era

The initial studies on this compound relied on innovative (for the time) biochemical and analytical techniques. The following sections detail the likely methodologies employed in the seminal research by Kornberg and Pricer.

Enzymatic Synthesis of Palmitoyl-CoA

The groundbreaking work of Kornberg and Pricer demonstrated the synthesis of Palmitoyl-CoA using a partially purified enzyme preparation from guinea pig liver.

Principle: The enzymatic reaction involves the ATP-dependent esterification of palmitic acid with coenzyme A. The reaction can be monitored by the disappearance of the sulfhydryl group of CoA or by the formation of the acyl-CoA product.

Materials:

-

Potassium palmitate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Potassium fluoride (KF)

-

Potassium phosphate buffer

-

Partially purified long-chain acyl-CoA synthetase from guinea pig liver

Procedure (based on Kornberg and Pricer, 1953):

-

A reaction mixture was prepared containing potassium phosphate buffer, MgCl2, KF, ATP, CoA, and potassium palmitate.

-

The reaction was initiated by the addition of the enzyme preparation.

-

The mixture was incubated at a controlled temperature (e.g., 37°C).

-

The reaction was stopped, typically by the addition of acid.

-

The formation of Palmitoyl-CoA was assayed.

Assay for Acyl-CoA Formation

A key challenge in the initial characterization was the development of a reliable assay to quantify the formation of the acyl-CoA product. One of the primary methods used was the hydroxamate assay.

Principle: The thioester bond of the acyl-CoA reacts with hydroxylamine to form an acyl-hydroxamate. In the presence of ferric ions (FeCl3) in an acidic solution, the acyl-hydroxamate forms a colored complex that can be measured spectrophotometrically.

Procedure (a common method of the era):

-

Following the enzymatic synthesis reaction, the protein was precipitated.

-

An aliquot of the supernatant was treated with hydroxylamine at an alkaline pH.

-

The mixture was then acidified, and a solution of ferric chloride was added.

-

The absorbance of the resulting colored complex was measured at a specific wavelength (e.g., 540 nm).

-

The amount of acyl-CoA formed was determined by comparison to a standard curve prepared with a known acyl-hydroxamate.

Role in Metabolic Pathways: The Gateway to Fatty Acid Oxidation

The discovery of this compound was a critical missing piece in the puzzle of fatty acid metabolism. It established that fatty acids must first be "activated" to their CoA derivatives before they can be catabolized. This activated form is the substrate for the enzymes of the β-oxidation spiral, a pathway elucidated in large part by Feodor Lynen.

Experimental Workflow for Studying Fatty Acid Activation

The logical workflow for the initial discovery and characterization of this compound can be visualized as a series of interconnected experimental stages.

Conclusion

The discovery and initial characterization of this compound (as Palmitoyl-CoA) in the early 1950s was a watershed moment in biochemistry. The work of pioneers like Kornberg, Pricer, and Lynen not only identified a key metabolic intermediate but also established the fundamental principle of fatty acid activation. This foundational knowledge continues to underpin research in metabolic diseases, drug development, and our understanding of cellular energy homeostasis. The experimental approaches, though rudimentary by today's standards, exemplify the ingenuity and rigorous scientific inquiry that drove the golden age of metabolic research.

References

- 1. Enzymatic synthesis of the coenzyme A derivatives of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. Studies on the fatty acid oxidizing system of animal tissues. V. Unsaturated fatty acyl coenzyme A hydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the fatty acid oxidizing system of animal tissues. VI. beta-Hydroxyacyl coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating the Inhibitory Effects of Hexadecyl-CoA on Adipose Triglyceride Lipase (ATGL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of Hexadecyl-CoA on adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides. This document details the mechanism of inhibition, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction to ATGL and its Inhibition by Long-Chain Acyl-CoAs

Adipose triglyceride lipase (ATGL) is a crucial enzyme responsible for the initial step of triglyceride (TG) catabolism, breaking down TGs into diacylglycerols and free fatty acids.[1][2] The activity of ATGL is tightly regulated by interactions with co-activator proteins like CGI-58 and inhibitor proteins such as G0S2.[1][2][3] Long-chain acyl-CoAs (LCACoAs), which are activated fatty acids, have been identified as potent inhibitors of ATGL. This inhibition is considered a feedback mechanism to prevent excessive fatty acid release and potential lipotoxicity.

This compound, a thioether analog of palmitoyl-CoA, has been utilized to investigate this inhibitory mechanism. Its non-hydrolyzable nature makes it a stable tool to study the binding and inhibitory effects without the complication of protein acylation.

Quantitative Data on ATGL Inhibition

The following table summarizes the quantitative data available on the inhibition of ATGL by long-chain acyl-CoAs. While a specific IC50 value for this compound is not explicitly detailed in the reviewed literature, its inhibitory action is confirmed, and data for structurally similar molecules provide a valuable reference.

| Inhibitor | Target Enzyme | IC50 Value | Type of Inhibition | Notes | Reference |

| Oleoyl-CoA | ATGL | ~25-33 μM | Non-competitive | Inhibition is independent of the co-activator CGI-58. | |

| Palmitoyl-CoA | ATGL | - | Non-competitive | Shown to inhibit ATGL activity. | |

| This compound | ATGL | - | - | A thioether analog of palmitoyl-CoA, shown to inhibit ATGL, suggesting protein acylation is not necessary for inhibition. | |

| Lauroyl-CoA | ATGL | - | No significant inhibition | Demonstrates specificity for long-chain acyl-CoAs. |

Signaling Pathway of ATGL Regulation and Inhibition

The activity of ATGL is intricately regulated within the cell. The following diagram illustrates the key regulatory pathways, including the inhibitory feedback by long-chain acyl-CoAs.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on ATGL.

Preparation of Cell Lysates Containing ATGL

Objective: To obtain a source of active ATGL enzyme for in vitro inhibition assays.

Methodology:

-

Cell Culture and Transfection:

-

Culture COS-7 cells (or a similar suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Co-transfect the cells with expression vectors for murine ATGL and its co-activator CGI-58 using a suitable transfection reagent. This ensures high levels of active ATGL.

-

-

Cell Lysis:

-

After 24-48 hours of transfection, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) on ice.

-

Centrifuge the lysate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the ATGL and CGI-58 proteins.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.

-

In Vitro ATGL Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the triglyceride hydrolase activity of ATGL.

Methodology:

-

Substrate Preparation:

-

Prepare a substrate mixture containing radiolabeled triolein (e.g., [9,10-³H(N)]-triolein) emulsified in a buffer containing phosphatidylcholine/phosphatidylinositol.

-

-

Inhibition Reaction:

-

In a reaction tube, combine the cell lysate containing ATGL/CGI-58 with the substrate mixture.

-

Add varying concentrations of this compound (or a vehicle control, typically DMSO). It is crucial to also include bovine serum albumin (BSA) in the reaction as a fatty acid acceptor.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Quantification of Released Fatty Acids:

-

Stop the reaction by adding a mixture of methanol/chloroform/heptane.

-

Vortex and centrifuge to separate the phases.

-

The released radiolabeled fatty acids will be in the upper aqueous phase.

-

Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of ATGL inhibition for each concentration of this compound relative to the vehicle control.

-

If a dose-response curve is generated, the IC50 value can be determined by non-linear regression analysis.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflow for the experimental investigation and the logical framework for understanding the inhibitory mechanism.

Conclusion

This compound serves as a valuable tool for studying the regulation of ATGL. The collective evidence strongly supports a model where long-chain acyl-CoAs, including this compound, act as non-competitive, feedback inhibitors of ATGL. This inhibition is a direct interaction with the enzyme's catalytic domain and is independent of the co-activator CGI-58. Understanding this inhibitory mechanism is critical for researchers in the fields of metabolic diseases and drug development, as modulating ATGL activity presents a promising therapeutic strategy for conditions associated with dysregulated lipid metabolism.

References

- 1. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Hexadecyl-CoA in Lipid Signaling and Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl-CoA, also known as Palmitoyl-CoA, is the activated form of the 16-carbon saturated fatty acid, palmitic acid. As a central metabolic intermediate, it stands at the crossroads of fatty acid metabolism, serving as a substrate for both β-oxidation and the synthesis of complex lipids. Beyond its fundamental metabolic functions, this compound has emerged as a critical signaling molecule, exerting regulatory influence over a diverse array of cellular processes. This technical guide provides an in-depth exploration of this compound's involvement in lipid signaling and regulation, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways in which it participates. Understanding the multifaceted roles of this compound is paramount for researchers and professionals in the fields of metabolic disease, oncology, and neurodegenerative disorders, as its dysregulation is implicated in the pathophysiology of these conditions.

Data Presentation: Quantitative Levels of this compound

The concentration of this compound is tightly regulated and varies between different tissues and subcellular compartments, reflecting the metabolic state of the cell. The following tables summarize available quantitative data on long-chain acyl-CoA levels, with a focus on this compound where specified.

| Tissue | Total Long-Chain Acyl-CoA (nmol/g wet weight) | Reference |

| Rat Liver | 1.9 ± 0.6 | [1] |

| Rat Heart | 1.3 ± 0.4 | [1] |

| Rat Skeletal Muscle | 0.7 ± 0.2 | [1] |

| Subcellular Compartment | Total Long-Chain Acyl-CoA | Cytosolic vs. Mitochondrial Distribution | Reference |

| Rat Liver Mitochondria | High | The majority of the cell's acyl-CoA pool is mitochondrial. | [2] |

| Rat Liver Cytosol | Low (nanomolar range for free, unbound) | Tightly regulated by Acyl-CoA binding proteins. | [1] |

Signaling Pathways Involving this compound

This compound exerts its signaling influence through several key pathways, acting as a modulator of enzyme activity, a substrate for post-translational modifications, and a regulator of gene expression.

Regulation of Adipose Triglyceride Lipase (ATGL)

This compound acts as a feedback inhibitor of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides stored in lipid droplets. This inhibition is a critical mechanism to prevent excessive release of fatty acids and protect the cell from lipotoxicity.

References

- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatic enzymes, CoASH and long-chain acyl-CoA in subcellular fractions as affected by drugs inducing peroxisomes and smooth endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Endogenous Levels of Hexadecyl-CoA

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl-CoA, more commonly known as Palmitoyl-CoA, is the thioester of hexadecanoic acid (palmitic acid) and coenzyme A. As the most common saturated fatty acid in animals and plants, palmitic acid, once activated to Palmitoyl-CoA, becomes a central hub in cellular metabolism.[1][2] It is a pivotal substrate for energy production through β-oxidation, a building block for the synthesis of complex lipids like triglycerides and phospholipids, and a potent signaling molecule that modulates various cellular processes.[1][3][4] Understanding its natural distribution and endogenous concentrations is critical for research in metabolic diseases, cellular signaling, and the development of therapeutic agents targeting lipid metabolism.

This technical guide provides a comprehensive overview of the natural occurrence and endogenous levels of this compound, detailed experimental protocols for its quantification, and a visual representation of its key metabolic and signaling pathways.

Natural Occurrence and Subcellular Distribution

This compound is ubiquitously present in virtually all living organisms, from bacteria to humans. Its formation from palmitic acid is a fundamental step in lipid metabolism, often referred to as fatty acid "activation." This reaction, catalyzed by acyl-CoA synthetases (ACS), occurs in the cytosol.

The subcellular localization of this compound is critical to its function:

-

Cytosol: In the cytosol, this compound is a key player in anabolic pathways. It serves as a primary substrate for the synthesis of triglycerides for energy storage and phospholipids for membrane biogenesis. The cytosolic concentration of this compound also acts as a sensor of cellular nutritional status, allosterically regulating key enzymes. For instance, high levels of Palmitoyl-CoA inhibit Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback loop that favors fatty acid oxidation when lipids are abundant.

-

Mitochondria: For catabolic purposes, this compound must be transported into the mitochondrial matrix. Since the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs, this transport is facilitated by the carnitine shuttle system. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts Palmitoyl-CoA to palmitoylcarnitine, which is then transported across the inner membrane. Once inside the matrix, carnitine palmitoyltransferase II (CPTII) converts it back to Palmitoyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA, NADH, and FADH2 for ATP production. The mitochondria contain a significant portion, estimated at 95%, of the total cellular Coenzyme A pool, making it a major site for this compound activity.

Endogenous Levels of this compound

The concentration of this compound varies significantly depending on the organism, tissue type, metabolic state (e.g., fed vs. fasted), and subcellular compartment. The free, unbound concentration of long-chain acyl-CoAs in the cytosol is tightly regulated and is estimated to be in the low nanomolar range under normal physiological conditions.

The following tables summarize reported quantitative data for total this compound (Palmitoyl-CoA) levels in various biological samples.

Table 1: Endogenous Levels of this compound (Palmitoyl-CoA) in Mammalian Cells

| Cell Line | Total Palmitoyl-CoA Level (pmol/10⁶ cells) | Reference |

| RAW264.7 (Mouse Macrophage) | ~2.4 (constituting ~20% of total fatty acyl-CoAs) | |

| MCF7 (Human Breast Cancer) | ~12.0 (constituting ~15% of total fatty acyl-CoAs) | |

| HepG2 (Human Liver Cancer) | Not explicitly quantified for Palmitoyl-CoA, but other major acyl-CoAs like Acetyl-CoA and Succinyl-CoA are in the 10-25 pmol/10⁶ cells range. |

Table 2: Endogenous Levels of Long-Chain Acyl-CoAs in Mammalian Tissues

| Tissue | Species | Total Long-Chain Acyl-CoA (nmol/g protein) | Key Acyl-CoA Species Mentioned | Reference |

| Liver | Rat (Fed) | 108 ± 11 | 16:0, 18:0, 18:1, 18:2 | |

| Liver | Rat (Fasted, 48h) | 248 ± 19 | Levels of 16:0, 18:1, and 18:2 increased 2-3 fold; 18:0 increased 6-fold. | |

| Heart | Rat | Not specified | 16:0 (Palmitoyl-CoA) is a major species. | |

| Kidney | Rat | Not specified | 16:0 (Palmitoyl-CoA) is a major species. | |

| Skeletal Muscle | Rat | Not specified | 16:0 (Palmitoyl-CoA) is a major species. |

Note: Data is often presented as total long-chain acyl-CoAs, with this compound (16:0-CoA) being one of the major constituent species.

Signaling and Metabolic Pathways

This compound is a central node in lipid metabolism, participating in both catabolic and anabolic pathways. It also functions as a critical signaling molecule.

As a signaling molecule, this compound influences several cellular processes:

-

Enzyme Regulation: It allosterically inhibits key enzymes like acetyl-CoA carboxylase (ACC) to prevent fatty acid synthesis when fatty acid levels are high.

-

Gene Expression: Acyl-CoAs can influence transcription factors, thereby regulating the expression of genes involved in lipid metabolism.

-

Ion Channels: Long-chain acyl-CoAs have been shown to regulate ion channels, such as the ryanodine-sensitive Ca2+-release channel.

-

Protein Acylation: this compound is the donor for protein palmitoylation, a reversible post-translational modification that affects protein trafficking, stability, and function.

Experimental Protocols for Quantification

The accurate quantification of this compound from biological matrices is challenging due to its low abundance and amphipathic nature. The most common and robust methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram outlines a typical workflow for the extraction and analysis of this compound.

Detailed Methodologies

Below are synthesized protocols based on established methodologies for the analysis of long-chain acyl-CoAs.

Protocol 1: Tissue Homogenization and Extraction

This protocol is adapted from methods designed for robust extraction from tissue samples.

-

Sample Preparation: Flash-freeze tissue samples (<100 mg) in liquid nitrogen immediately after collection to quench enzymatic activity.

-

Homogenization Buffer: Prepare a 100 mM KH2PO4 buffer, pH adjusted to 4.9.

-

Homogenization: a. Weigh the frozen tissue and place it in a pre-chilled glass homogenizer. b. Add the cold KH2PO4 buffer (e.g., 1 mL per 100 mg tissue). c. Homogenize thoroughly on ice. d. Add 2-propanol to the homogenate and homogenize again.

-

Extraction: a. Add acetonitrile (ACN) to the homogenate, vortex vigorously, and incubate on ice. b. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins and cellular debris. c. Carefully collect the supernatant containing the acyl-CoAs.

Protocol 2: Solid-Phase Extraction (SPE) Purification

Purification is essential to remove interfering substances from the extract.

-

Column Conditioning: Use an appropriate SPE cartridge (e.g., oligonucleotide purification column or a C18 column). Condition the column according to the manufacturer's instructions.

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. The acyl-CoAs will bind to the column matrix.

-

Washing: Wash the column with a suitable buffer to remove unbound contaminants.

-

Elution: Elute the bound acyl-CoAs using a solvent such as 2-propanol or an acetonitrile-based solution.

-

Concentration: Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol:water 1:1) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol uses Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: Reverse-phase C8 or C18 UPLC column (e.g., Acquity 1.7 µm C8 BEH, 2.1 × 150 mm).

-

Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.

-

Mobile Phase B: 15 mM NH4OH in acetonitrile (ACN).

-

Flow Rate: 0.4 mL/min.

-

Gradient: Develop a binary gradient to separate the long-chain acyl-CoAs. For example: start at 20% B, increase to 45% B, then to 65% B, before returning to initial conditions.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA). A characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often used for screening acyl-CoAs. For enhanced sensitivity with low abundance species, monitoring the [M+2+H]+ isotopomer can be employed.

-

-

Quantification:

-

Standard Curve: Prepare a calibration curve using known concentrations of a this compound analytical standard.

-

Internal Standard: Spike all samples and standards with a known amount of an internal standard (e.g., C17:0-CoA) prior to extraction to correct for sample loss during preparation and for matrix effects during ionization.

-

Calculation: Determine the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

This compound is a cornerstone of lipid metabolism, acting as a critical substrate, an intermediate, and a signaling molecule. Its endogenous levels are dynamically regulated across different tissues and subcellular compartments, reflecting the metabolic state of the cell. The precise quantification of this compound is essential for advancing our understanding of metabolic diseases such as diabetes, obesity, and certain cancers. The methodologies outlined in this guide, particularly those employing LC-MS/MS, provide the sensitivity and specificity required for accurate determination, enabling researchers and drug development professionals to investigate the intricate roles of this vital metabolite.

References

- 1. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]

- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biosynthetic Pathway of Hexadecyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of Hexadecyl-CoA, also known as Palmitoyl-CoA. The document details the enzymatic reactions, cellular localization, regulatory mechanisms, and relevant experimental methodologies.

Introduction to this compound Biosynthesis

This compound is the activated form of hexadecanoic acid (palmitic acid), a 16-carbon saturated fatty acid. Its synthesis, a fundamental anabolic process, is crucial for various cellular functions, including energy storage in the form of triglycerides, formation of membrane phospholipids, and protein modification.[1][2] The primary pathway for its de novo synthesis occurs in the cytosol and involves two key enzymatic complexes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[3] The entire process begins with acetyl-CoA, a central metabolite derived mainly from carbohydrates through the glycolytic pathway.[1]

The Biosynthetic Pathway of this compound

The synthesis of this compound can be divided into three main stages:

-

Transport of Acetyl-CoA from the mitochondria to the cytosol.

-

Carboxylation of Acetyl-CoA to form Malonyl-CoA.

-

Elongation of the fatty acid chain by the Fatty Acid Synthase complex.

-

Activation of the final product, palmitic acid, to this compound.

Transport of Acetyl-CoA: The Citrate Shuttle

Fatty acid synthesis occurs in the cytosol, but the primary substrate, acetyl-CoA, is generated within the mitochondria from pyruvate oxidation and amino acid catabolism.[4] Since the inner mitochondrial membrane is impermeable to acetyl-CoA, it is transported to the cytosol via the citrate shuttle. In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. Citrate is then transported across the inner mitochondrial membrane by the tricarboxylate translocase. In the cytosol, ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate at the expense of one ATP molecule. This process not only provides the building blocks for fatty acid synthesis but also generates a portion of the required NADPH.

The Rate-Limiting Step: Formation of Malonyl-CoA

The first committed and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA. This irreversible reaction is catalyzed by acetyl-CoA carboxylase (ACC), which requires biotin as a cofactor and ATP for energy. ACC is a major site of regulation for the entire pathway. It is allosterically activated by citrate and inhibited by the end-product, palmitoyl-CoA. Hormonal regulation also plays a key role; insulin promotes its activation, while glucagon and epinephrine lead to its inhibition through phosphorylation.

The Elongation Cycle: Fatty Acid Synthase (FAS)

The subsequent reactions of fatty acid synthesis are carried out by a large, multifunctional enzyme complex called fatty acid synthase (FAS). In mammals, FAS is a homodimer where each subunit contains all seven required enzymatic activities. The process begins with the loading of acetyl-CoA and malonyl-CoA onto the acyl carrier protein (ACP) domain of the FAS complex.

The synthesis of the 16-carbon palmitate chain proceeds through seven cycles of a four-step reaction sequence:

-

Condensation: The acetyl group (from the initial priming reaction) or the growing acyl chain is condensed with the malonyl group on the ACP, releasing CO2. This reaction is catalyzed by β-ketoacyl-ACP synthase.

-

Reduction: The resulting β-ketoacyl-ACP is reduced to β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase, with NADPH serving as the reducing agent.

-

Dehydration: A molecule of water is removed from β-hydroxyacyl-ACP to form a double bond, yielding trans-Δ²-enoyl-ACP. This step is catalyzed by 3-hydroxyacyl-ACP dehydratase.

-

Reduction: The double bond of trans-Δ²-enoyl-ACP is reduced by enoyl-ACP reductase, again using NADPH as the electron donor, to form a saturated acyl-ACP.

This four-carbon acyl-ACP then serves as the substrate for the next condensation reaction with another molecule of malonyl-ACP. The cycle repeats six more times, each time adding a two-carbon unit from malonyl-CoA, until the 16-carbon palmitoyl-ACP is formed. A thioesterase domain within the FAS complex then hydrolyzes the thioester bond to release free palmitic acid.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis and Purification of Hexadecyl-CoA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of Hexadecyl-CoA, also known as Palmitoyl-CoA. This long-chain acyl-CoA is a critical molecule in fatty acid metabolism and cellular signaling, making its availability in a pure form essential for a variety of research applications.

I. Introduction

This compound is the activated form of hexadecanoic acid (palmitic acid) and serves as a key metabolic intermediate. It is involved in numerous cellular processes, including beta-oxidation for energy production, lipid biosynthesis (e.g., sphingolipids), and protein acylation. The protocol outlined below describes a robust chemical synthesis approach using the mixed anhydride method, followed by a reliable purification strategy employing High-Performance Liquid Chromatography (HPLC).

II. Chemical Synthesis of this compound: The Mixed Anhydride Method

The synthesis of this compound can be achieved by activating the carboxyl group of hexadecanoic acid with ethyl chloroformate to form a mixed anhydride. This reactive intermediate is then coupled with the free thiol group of Coenzyme A (CoA) to form the desired thioester.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hexadecanoic acid (Palmitic acid)

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Coenzyme A trilithium salt

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol

-

Argon or Nitrogen gas

-

Dry ice-acetone bath

-

Standard glassware for organic synthesis (dried in an oven)

Procedure:

-

Activation of Hexadecanoic Acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve hexadecanoic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to -15°C using a dry ice-acetone bath.

-

Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.

-

Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at -15°C for 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

-

Preparation of Coenzyme A Solution:

-

In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in a minimal amount of cold, deoxygenated water.

-

-

Coupling Reaction:

-

Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture at -15°C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

-

Work-up:

-

Remove the THF by rotary evaporation under reduced pressure.

-

The remaining aqueous solution contains the crude this compound. This solution can be frozen and lyophilized to obtain a solid powder, which can then be purified by HPLC.

-

III. Purification of this compound by HPLC

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and hydrolyzed CoA. Reverse-phase HPLC is the most effective method for this purpose.

Experimental Protocol: HPLC Purification

Instrumentation and Conditions:

-

HPLC System: A standard preparative or semi-preparative HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm).

-

Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 40 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: 260 nm (for the adenine moiety of CoA).

Procedure:

-

Sample Preparation: Dissolve the crude, lyophilized this compound powder in a small volume of Mobile Phase A. Filter the sample through a 0.45 µm filter before injection.

-

Injection and Fraction Collection: Inject the prepared sample onto the equilibrated C18 column. Collect fractions corresponding to the major peak that elutes during the gradient.

-

Product Recovery: Pool the fractions containing the pure this compound. Lyophilize the pooled fractions to obtain the purified product as a white solid.

IV. Data Presentation

While precise yields can vary depending on reaction scale and purification efficiency, the mixed anhydride method for acyl-CoA synthesis is generally expected to provide moderate to good yields.

| Parameter | Expected Value/Range | Notes |

| Reaction Yield (crude) | 40-60% | Based on Coenzyme A as the limiting reagent. |

| Purity (post-HPLC) | >95% | As determined by analytical HPLC. |

| Molecular Weight | 1005.3 g/mol | For the free acid form. |

V. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical methods such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for analyzing acyl-CoAs.

-

Expected Ions: In positive ion mode, the protonated molecular ion [M+H]⁺ at m/z 1006.3 is expected. Key fragment ions can also be observed, which are characteristic of the fatty acyl portion and the pantetheine-ADP moiety of the molecule[1].

NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound will show characteristic signals for the fatty acyl chain, including a triplet for the terminal methyl group around 0.8-0.9 ppm and a broad multiplet for the methylene protons around 1.2-1.6 ppm. The formation of the thioester bond results in a downfield shift of the alpha-methylene protons of the fatty acyl chain to around 2.5-2.8 ppm. Signals corresponding to the protons of the Coenzyme A moiety will also be present.

VI. Visualizations

Chemical Synthesis Pathway

Caption: Chemical synthesis pathway for this compound via the mixed anhydride method.

Experimental Workflow

Caption: Overall workflow for the synthesis, purification, and analysis of this compound.

References

Application of Hexadecyl-CoA in In Vitro Enzymatic Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl-CoA, the activated form of palmitic acid (a 16-carbon saturated fatty acid), is a pivotal intermediate in cellular metabolism. Its involvement in fatty acid β-oxidation, lipid biosynthesis, and protein acylation makes it a crucial substrate for numerous enzymes. Consequently, in vitro enzymatic assays utilizing this compound are indispensable tools for studying enzyme kinetics, screening for inhibitors, and elucidating metabolic pathways. These applications are particularly relevant in the fields of metabolic disease research and drug development. This document provides detailed application notes and protocols for the use of this compound in key in vitro enzymatic assays.

Key Enzymes and Their Significance

Several classes of enzymes utilize long-chain acyl-CoAs like this compound as a substrate. Understanding the function of these enzymes is critical for designing and interpreting in vitro assays.

-

Carnitine Palmitoyltransferase (CPT): This enzyme system is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] CPT1, located on the outer mitochondrial membrane, converts long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner membrane by carnitine-acylcarnitine translocase. CPT2, on the inner mitochondrial membrane, reverses the reaction, regenerating the acyl-CoA within the mitochondrial matrix.[1]

-

Acyl-CoA Synthetase (ACS): ACS enzymes activate free fatty acids by catalyzing their conversion to acyl-CoAs, a necessary step for their participation in most metabolic pathways.[3][4] There are multiple isoforms of ACS with varying substrate specificities and subcellular locations, highlighting their diverse roles in lipid metabolism.

-

Acyltransferases: This broad class of enzymes utilizes acyl-CoAs to acylate various acceptor molecules. A key example is Diacylglycerol Acyltransferase (DGAT), which catalyzes the final committed step in triacylglycerol synthesis.

-

Protein Acyltransferases: These enzymes mediate the covalent attachment of fatty acids, such as palmitate from this compound, to proteins. This post-translational modification, known as S-acylation or palmitoylation, can affect protein localization, stability, and function.

Data Presentation: Quantitative Assay Parameters

The following tables summarize key quantitative data for in vitro enzymatic assays involving this compound and related long-chain acyl-CoAs. These values are intended as a starting point and may require optimization depending on the specific enzyme source and experimental conditions.

Table 1: Substrate Concentrations for In Vitro Enzymatic Assays

| Enzyme | Substrate | Typical Concentration Range | Reference |

| Carnitine Palmitoyltransferase 1 (CPT1) | Palmitoyl-CoA | 0.15 mM | |

| Acyl-CoA Synthetase (ACS) | Palmitic Acid | Radiolabeled (specific activity dependent) | |

| Diacylglycerol Acyltransferase (DGAT) | NBD-Palmitoyl-CoA | 25 µM | |

| Wax Synthase | NBD-16:0 CoA | 25 µM |

Table 2: Detection Methods and Corresponding Wavelengths

| Assay Type | Detection Method | Excitation (nm) | Emission (nm) | Reference |

| Fluorometric ACS Assay | Fluorescence | 535 | 587 | |

| Fluorometric Fatty Acyl-CoA Assay | Fluorescence | 530 | 585 | |

| Fluorometric CPT Assay | Fluorescence | 410 | 530 | |

| NBD-based Acyltransferase Assay | Fluorescence | 465 | 535 | |

| Colorimetric ACS Assay | Absorbance | 550 | - |

Experimental Protocols

In Vitro Carnitine Palmitoyltransferase (CPT) Activity Assay (Fluorometric)

This protocol is adapted from a method utilizing a thiol-reactive fluorescent probe to measure the release of Coenzyme A (CoA).

Materials:

-

Enzyme source (e.g., isolated mitochondria, cell lysate)

-

This compound (Palmitoyl-CoA)

-

L-Carnitine

-

HEPES buffer (40 mM, pH 7.4)

-

EDTA (1 mM)

-

Bovine Serum Albumin (BSA, 0.2%)

-

Potassium cyanide (KCN, 1 mM)

-

7-fluorobenz-2-oxa-1,3-diazole-4-sulphonamide (fluorescent probe)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction buffer containing 40 mM HEPES (pH 7.4), 1 mM EDTA, 0.2% BSA, 1 mM KCN, and 240 µg/ml of the fluorescent probe.

-

Add 5 µl of the enzyme source (e.g., liver homogenate) to each well of the 96-well plate.

-

To the test wells, add L-carnitine to a final concentration of 2.5 mM. For control wells (measuring background CoA release), add an equivalent volume of buffer.

-

Initiate the reaction by adding Palmitoyl-CoA to a final concentration of 0.15 mM.

-

Incubate the plate at 37°C for 8 minutes.

-

Measure the fluorescence at an excitation wavelength of 410 nm and an emission wavelength of 530 nm.

-

CPT activity is calculated as the difference in fluorescence between the wells with and without carnitine.

In Vitro Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)

This protocol is based on a commercially available assay kit that detects the production of acyl-CoA.

Materials:

-

Enzyme source (e.g., tissue or cell lysate)

-

Hexadecanoic Acid (Palmitic Acid) as the substrate to be activated

-

ACS Assay Buffer

-

Enzyme Mix, Developer Mix, and Converter Mix (as provided in a kit)

-

Fluorescent Probe

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the sample by homogenizing tissue (10 mg) or cells (1 x 10^6) in 100 µl of ice-cold ACS Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Prepare a reaction mix containing the ACS Assay Buffer, Enzyme Mix, Developer Mix, Converter Mix, and the fluorescent probe according to the kit manufacturer's instructions.

-

Add 2-20 µl of the sample supernatant to the wells of the microplate. Include a sample background control for each sample.

-

Add 50 µl of the reaction mix to each well. For the sample background wells, use a background control mix (without the enzyme mix).

-

Measure the fluorescence in a kinetic mode for 30 minutes at 37°C, with excitation at 535 nm and emission at 587 nm.

-

Calculate the ACS activity from the rate of fluorescence increase, after subtracting the background reading.

In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay (Fluorescent)

This protocol utilizes a fluorescently labeled fatty acyl-CoA substrate, NBD-palmitoyl-CoA.

Materials:

-

Enzyme source (e.g., cell lysate or total membranes)

-

NBD-palmitoyl-CoA (500 µM stock in 20 mM Tris-HCl, pH 7.6)

-

1,2-Diacylglycerol (DOG) (4 mM stock in acetone)

-

Tris-HCl (1 M, pH 7.6)

-

MgCl2 (1 M)

-

Bovine Serum Albumin (BSA, 12.5 mg/ml)

-

Chloroform/methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates

-

Fluorescent imaging system

Procedure:

-

Prepare a master mix containing 20 µl of 1 M Tris-HCl (pH 7.6), 4 µl of 1 M MgCl₂, 10 µl of 4 mM DOG, 10 µl of 12.5 mg/ml BSA, 10 µl of 500 µM NBD-palmitoyl-CoA, and 96 µl of water per reaction.

-

Aliquot 150 µl of the master mix into glass test tubes and pre-incubate at 37°C for 2 minutes.

-

Start the reaction by adding 50 µl of the protein sample (typically 50 µg of protein).

-

Incubate at 37°C for 10 minutes with occasional shaking.

-

Terminate the reaction by adding 4 ml of chloroform/methanol (2:1, v/v) and vortexing.

-

Add 800 µl of water, vortex, and centrifuge at 3,000 rpm for 5 minutes to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate and develop the chromatogram.

-

Visualize and quantify the fluorescent NBD-triacylglycerol product using a fluorescent imaging system.

In Vitro Protein S-Acylation Assay (Biotin-Switch Technique)

This protocol allows for the detection of S-acylated proteins.

Materials:

-

Recombinant protein of interest

-

Blocking Buffer (e.g., HEN buffer with 1% SDS and methyl methanethiosulfonate)

-

Hydroxylamine (for cleaving thioester bonds)

-

Tris-HCl

-

Biotin-BMCC (biotinylating agent)

-

Streptavidin-HRP

-

Western blotting reagents and equipment

Procedure:

-

Incubate the recombinant protein in a buffer containing this compound to allow for in vitro acylation.

-

Block free sulfhydryl groups on the protein using a blocking buffer containing a sulfhydryl-reactive agent.

-

Cleave the thioester linkage of the attached palmitoyl group with hydroxylamine, exposing a free sulfhydryl group. A control sample without hydroxylamine should be included.

-

Label the newly exposed sulfhydryl groups with a biotinylating reagent like Biotin-BMCC.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Detect the biotinylated (and thus previously S-acylated) protein by Western blotting using streptavidin-HRP.

Visualizations

Signaling and Metabolic Pathways

Experimental Workflows

Conclusion

This compound is an essential substrate for a variety of in vitro enzymatic assays that are fundamental to metabolic research and drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust and reliable experiments. Careful optimization of assay conditions and the use of appropriate controls are paramount for obtaining accurate and reproducible results. These in vitro systems will continue to be invaluable for advancing our understanding of lipid metabolism and for the development of novel therapeutics targeting metabolic diseases.

References

- 1. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 4. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Hexadecyl-CoA as a Substrate for Acyl-CoA Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl-CoA, also known as palmitoyl-CoA, is a 16-carbon saturated long-chain acyl-CoA that serves as a primary substrate for very-long-chain acyl-CoA dehydrogenase (VLCAD). This enzyme catalyzes the initial and rate-limiting step in the mitochondrial beta-oxidation of long-chain fatty acids. The dehydrogenation of this compound by VLCAD introduces a double bond between the α and β carbons, yielding 2-hexadecenoyl-CoA. This reaction is crucial for cellular energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2][3]

Deficiencies in VLCAD activity lead to severe metabolic disorders characterized by impaired fatty acid oxidation, resulting in cardiomyopathy, myopathy, and hypoketotic hypoglycemia.[2][4] Therefore, the study of VLCAD activity with its optimal substrate, this compound, is of paramount importance for understanding disease mechanisms, developing diagnostic assays, and screening for potential therapeutic agents.

These application notes provide detailed protocols for measuring the activity of acyl-CoA dehydrogenase using this compound as a substrate, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflows.

Data Presentation

| Acyl-CoA Dehydrogenase | Abbreviation | Optimal Substrate Chain Length | Activity with this compound (C16:0-CoA) |

| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 | Negligible |

| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C6-C10 | Low |

| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C10-C14 | Moderate |

| Very-Long-Chain Acyl-CoA Dehydrogenase | VLCAD | C14-C20 | High (Optimal Substrate) |

Signaling Pathway

The enzymatic reaction of acyl-CoA dehydrogenase with this compound is the initial step of the mitochondrial fatty acid β-oxidation spiral. This pathway is central to cellular energy metabolism.

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

Two primary methods for assaying VLCAD activity using this compound are detailed below: a spectrophotometric assay and an HPLC-based assay.

Experimental Workflow: Acyl-CoA Dehydrogenase Activity Assays

Caption: Workflow for Acyl-CoA Dehydrogenase Assays.

Protocol 1: Spectrophotometric Assay for VLCAD Activity

This method utilizes ferricenium hexafluorophosphate as an artificial electron acceptor, allowing for the spectrophotometric monitoring of this compound dehydrogenation.

Materials:

-

Cell or tissue lysate

-

Potassium phosphate buffer (100 mM, pH 7.2) containing 0.1 mM EDTA

-

Triton X-100 (0.2% v/v)

-

This compound solution (e.g., 2 mM stock in water)

-

Ferricenium hexafluorophosphate solution (e.g., 1.5 mM stock in water)

-

Spectrophotometer capable of reading at 300 nm

Procedure:

-

Prepare Cell Lysate:

-

Homogenize cells or tissues in cold potassium phosphate buffer with Triton X-100.

-

Centrifuge to pellet cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Reaction Setup:

-

In a cuvette, combine:

-

Cell lysate (containing a specified amount of protein, e.g., 50-100 µg)

-

Potassium phosphate buffer to a final volume of 980 µL.

-

10 µL of 1.5 mM ferricenium hexafluorophosphate (final concentration: 150 µM).

-

-

Mix gently and incubate at 37°C for 5 minutes to pre-warm.

-

-

Initiate Reaction:

-

Add 10 µL of 2 mM this compound (final concentration: 200 µM) to initiate the reaction.

-

Immediately start monitoring the decrease in absorbance at 300 nm.

-

-

Data Acquisition and Analysis:

-

Record the change in absorbance over time (e.g., for 5-10 minutes).

-

The rate of ferricenium ion reduction is proportional to the VLCAD activity.

-

Calculate the specific activity (nmol/min/mg protein) using the molar extinction coefficient of ferricenium ion.

-

Protocol 2: HPLC-Based Assay for VLCAD Activity

This method directly measures the formation of the product, 2-hexadecenoyl-CoA, providing a highly specific assessment of VLCAD activity.

Materials:

-

Cell or tissue lysate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound solution (e.g., 2 mM stock in water)

-

Reaction stop solution (e.g., perchloric acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer)

-

UV detector set to an appropriate wavelength for detecting enoyl-CoA (e.g., 260 nm)

-

2-Hexadecenoyl-CoA standard for calibration

Procedure:

-

Prepare Cell Lysate:

-

Prepare cell or tissue lysates as described in Protocol 1.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine:

-

Cell lysate (e.g., 50-100 µg of protein)

-

Tris-HCl buffer

-

This compound to a final concentration of approximately 20 nmol.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).

-

-

Stop Reaction:

-

Terminate the reaction by adding a small volume of the stop solution.

-

Centrifuge to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a defined volume of the sample onto the HPLC system.

-

Separate the reaction components using a suitable gradient elution.

-

Monitor the elution profile at the specified UV wavelength.

-

-

Quantification:

-

Identify the peak corresponding to 2-hexadecenoyl-CoA by comparing its retention time with that of the standard.

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with known concentrations of 2-hexadecenoyl-CoA.

-

Calculate the specific activity of VLCAD (nmol product/min/mg protein).

-

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the activity of acyl-CoA dehydrogenases with this compound. The selection of the assay method will depend on the specific research question and available instrumentation. The spectrophotometric assay is a convenient method for high-throughput screening, while the HPLC-based assay offers higher specificity and direct quantification of the enzymatic product. Accurate measurement of VLCAD activity is essential for advancing our understanding of fatty acid metabolism and related disorders.

References

- 1. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Hexadecyl-CoA in Biological Samples by LC-MS/MS

Abstract

Hexadecyl-CoA, the activated form of palmitic acid, is a central metabolite in fatty acid metabolism, serving as a key substrate for both beta-oxidation and the synthesis of complex lipids. Dysregulation of this compound levels is implicated in various metabolic diseases, making its accurate quantification in biological samples crucial for researchers in academia and the pharmaceutical industry. This application note presents a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust workflow for researchers and drug development professionals.

Introduction